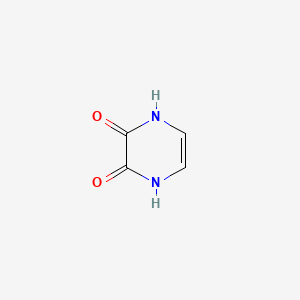
3,4-Difluoropyridine
Vue d'ensemble
Description
3,4-Difluoropyridine (3,4-DFP) is an organic compound that is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is a versatile compound, with both synthetic and scientific applications. 3,4-DFP is a colorless liquid at room temperature, with a pungent odor. The molecular weight of 3,4-DFP is 122.07 g/mol, and its molecular formula is C5H3F2N.
Applications De Recherche Scientifique
Synthèse des pyridines fluorées
La 3,4-difluoropyridine joue un rôle crucial dans la synthèse des pyridines fluorées . Elle peut être synthétisée par substitution nucléophile du chlore dans la 4-chloro-3-fluoropyridine par KF . Les fluoropyridines ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés .
Préparation de di- et poly-fluoropyridines
La this compound est également utilisée dans la préparation de di- et poly-fluoropyridines . Ces composés présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence du ou des substituants fortement électroattracteurs dans le cycle aromatique .
Synthèse des pyridines substituées par 18F
La this compound est utilisée dans les voies de synthèse vers les pyridines substituées par 18F . Ces composés présentent un intérêt particulier comme agents d'imagerie potentiels pour diverses applications biologiques .
Applications agricoles
Dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures de tête de série . La this compound, étant un composé contenant du fluor, peut être utilisée dans de telles modifications .
Applications pharmaceutiques
Environ 10 % des ventes totales de produits pharmaceutiques actuellement utilisés pour le traitement médical sont des médicaments contenant un atome de fluor . En tant que composé contenant du fluor, la this compound peut être utilisée dans le développement de ces produits pharmaceutiques .
Développement de produits chimiques fluorés
Depuis plus de 50 ans, de nombreux candidats médicaments et agrochimiques fluorés ont été découverts et l'intérêt pour le développement de produits chimiques fluorés n'a cessé de croître . La this compound, étant un composé contenant du fluor, peut être utilisée dans le développement de ces produits chimiques .
Mécanisme D'action
Target of Action
3,4-Difluoropyridine is a fluorinated pyridine derivative Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various fluorinated compounds , which could potentially affect multiple biochemical pathways.
Result of Action
It is known that fluoropyridines are used in the synthesis of various fluorinated compounds , which could have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of fluoropyridines, including this compound, can be influenced by various reaction conditions .
Analyse Biochimique
Biochemical Properties
3,4-Difluoropyridine plays a crucial role in various biochemical reactions. Its electron-withdrawing fluorine atoms reduce the basicity of the pyridine ring, making it less reactive compared to its non-fluorinated counterparts. This property allows this compound to interact selectively with specific enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of stable enzyme-substrate complexes, affecting the enzyme’s catalytic activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been found to affect the expression of genes involved in oxidative stress responses, potentially leading to increased cellular resistance to oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The fluorine atoms in this compound enhance its ability to form hydrogen bonds and van der Waals interactions with target proteins. This compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain serine proteases by binding to their active sites and preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its degradation products may also exhibit biological activity, which should be considered in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to various cellular compartments. The localization and accumulation of this compound can be influenced by its physicochemical properties, such as its lipophilicity and molecular size . Additionally, the presence of fluorine atoms can enhance its ability to cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial enzyme activity and influence cellular energy metabolism . Additionally, its interaction with nuclear proteins can affect gene expression and other nuclear processes.
Propriétés
IUPAC Name |
3,4-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXCLIYVGKBOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376581 | |
| Record name | 3,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82878-63-5 | |
| Record name | 3,4-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















